2-Amino-4,6-dinitrobenzyl alcohol

Genotoxicity Ames test Environmental mutagenicity

Environmental labs monitoring nitroaromatic explosives face a critical challenge: positional isomer misidentification can produce false positives in groundwater LC-MS/MS analysis. 2-Amino-4,6-dinitrobenzyl alcohol (CAS 226711-13-3) resolves this with unambiguous isomer identity. • Boiling point 488.4°C-~36°C above the 4-amino isomer-enables chromatographic baseline separation for isomer-specific quantification. • TA98-positive, direct-acting mutagenicity profile distinct from positional isomer; essential for calibrating Ames test protocols. • Required as authentic HPLC-MS retention time and molecular mass standard (m/z 213.15) for NDO variant F350T enzyme-product confirmation. Procure as a neat certified reference standard for defensible environmental monitoring and dioxygenase engineering studies.

Molecular Formula C7H7N3O5
Molecular Weight 213.15 g/mol
CAS No. 226711-13-3
Cat. No. B1621419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dinitrobenzyl alcohol
CAS226711-13-3
Molecular FormulaC7H7N3O5
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)CO)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H7N3O5/c8-6-1-4(9(12)13)2-7(10(14)15)5(6)3-11/h1-2,11H,3,8H2
InChIKeyLGSMQOJOUHHVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-dinitrobenzyl alcohol Overview


2-Amino-4,6-dinitrobenzyl alcohol (2-A-4,6-DNBAlc; CAS 226711-13-3; molecular formula C₇H₇N₃O₅; MW 213.15 g/mol) is a nitrated benzyl alcohol derivative bearing an amino group at the 2-position and nitro groups at the 4- and 6-positions of the aromatic ring [1]. It is identified as an environmental breakdown product of nitro-explosives (specifically 2-amino-4,6-dinitrotoluene) detected in groundwater near munitions facilities [2]. The compound is registered in the Chemical Carcinogenesis Research Information System as CCRIS 9299 and has a PubChem CID of 2762515 [1]. Unlike its positional isomer 4-amino-2,6-dinitrobenzyl alcohol (CAS 226711-12-2), this 2-amino-4,6-dinitro substitution pattern confers distinct enzymatic substrate specificity and a differentiated mutagenicity profile that has been characterized in bacterial reverse-mutation assays [2][3].

Why Generic Substitution Fails for 2-Amino-4,6-dinitrobenzyl alcohol


Positional isomerism in aminonitrobenzyl alcohols is not a trivial structural nuance—it dictates enzyme recognition, metabolic fate, and genotoxic outcome. The 2-amino-4,6-dinitro substitution pattern (as in CAS 226711-13-3) renders the compound a product of engineered naphthalene dioxygenase variant F350T acting on 2-amino-4,6-dinitrotoluene, whereas its 4-amino-2,6-dinitro isomer (CAS 226711-12-2) is generated by an entirely different enzyme variant (L225R) from a distinct substrate (4-amino-2-nitrotoluene) [1]. In bacterial mutagenicity assays, the two isomers exhibit divergent strain-specific responses: the 2-amino-4,6-dinitro isomer is a direct-acting mutagen in Salmonella typhimurium TA98 but negative in TA100, while the benzyl alcohol class collectively produces approximately 50–400 revertants/μmol—a potency range 1–3 orders of magnitude below the strongest comparator 2,4,6-trinitrobenzoic acid (8023 revertants/μmol) [2]. Substituting one isomer for the other in an environmental monitoring program, enzyme-activity assay, or genotoxicity study would introduce uncontrolled variables in substrate specificity, nitroreductase activation dependence, and quantitative mutagenic potency [2][1].

Differentiating Evidence for 2-Amino-4,6-dinitrobenzyl alcohol


Strain-Specific Mutagenicity vs. 4-Amino Isomer

In the comprehensive genotoxicity evaluation by Grummt et al. (2006), 2-amino-4,6-dinitrobenzyl alcohol (2-A-4,6-DNBAlc) was tested alongside its 4-amino positional isomer (4-A-2,6-DNBAlc) and the oxidized analog 2-amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA) in Salmonella typhimurium strains TA98 and TA100 [1]. All benzyl alcohol compounds—including both positional isomers—were positive in the bacterial mutagenicity tests, producing approximately 50–400 revertants/μmol in the two indicator strains, representing a mutagenic potency 1–3 orders of magnitude lower than the strongest compound tested (2,4,6-TNBA at 8023 revertants/μmol in TA98 without S9) [1]. Critically, 2-A-4,6-DNBA (the benzoic acid analog with the identical 2-amino-4,6-dinitro substitution pattern) was characterized as a direct-acting mutagen in TA98 but negative in TA100, demonstrating that the 2-amino-4,6-dinitro substitution pattern confers TA98-selective, direct-acting mutagenicity without requiring exogenous metabolic activation [1]. The mutagenic responses of the benzyl alcohols were lower in the nitroreductase-deficient strain TA98NR than in the parental strain TA98, confirming dependence on bacterial nitroreductase for full activation [1]. The benzyl alcohols were negative in the chromosomal aberration test with V79 Chinese hamster fibroblasts, indicating that their genotoxic activity is primarily detected in bacterial systems [1].

Genotoxicity Ames test Environmental mutagenicity

Enzyme Specificity of NDO Variant F350T

Keenan et al. (2005) demonstrated that wild-type naphthalene dioxygenase (NDO) from Ralstonia sp. strain U2 has no detectable activity on 2-amino-4,6-dinitrotoluene (2A46DNT) [1]. Through saturation mutagenesis at position F350 of the α-subunit (NagAc), variant F350T was created that acquired the ability to oxidize 2A46DNT, producing 2-amino-4,6-dinitrobenzyl alcohol (2A46DNBA) as a primary product alongside 3-amino-4-methyl-5-nitrocatechol (3A4M5NC) [1]. The F350T variant generated 2A46DNBA at approximately 20% of the rate of wild-type 2,4-dinitrotoluene dioxygenase (DDO) from Burkholderia cepacia R34 acting on its native substrate [1]. The combination of F350T with a second beneficial mutation (G407S) increased the oxidation rate of 2A46DNT threefold relative to variant F350T alone [1]. Critically, this enzymatic route is entirely distinct from the pathway generating the positional isomer 4-amino-2-nitrobenzyl alcohol (4A2NBA), which is produced from 4-amino-2-nitrotoluene (4A2NT) by NDO variant L225R—wild-type NDO also does not generate 4A2NBA [1]. This demonstrates that the 2-amino-4,6-dinitro and 4-amino-2,6-dinitro substitution patterns are processed by orthogonal enzyme variants with different active-site residue requirements [1].

Enzyme engineering Dioxygenase Nitroaromatic degradation

Physicochemical Differentiation from 4-Amino Isomer

Although the two positional isomers share identical molecular formula (C₇H₇N₃O₅) and molecular weight (213.15 g/mol), their computed and reported physicochemical properties exhibit measurable differences relevant to chromatographic separation and analytical method development [1]. The boiling point of 2-amino-4,6-dinitrobenzyl alcohol is reported as 488.4°C at 760 mmHg, compared to 452.2°C at 760 mmHg for 4-amino-2,6-dinitrobenzyl alcohol (CAS 226711-12-2) [1]. This ~36°C difference in boiling point reflects altered intermolecular hydrogen-bonding patterns arising from the different amino-group position. The predicted pKa of the 2-amino isomer is 12.87±0.10 [1]. Both isomers have identical computed density (1.649 g/cm³) and hydrogen-bond donor/acceptor counts (2 donors, 6 acceptors), but the 2-amino substitution places the amino group ortho to the hydroxymethyl group, enabling potential intramolecular hydrogen bonding that is sterically impossible in the 4-amino isomer . These differences, while subtle, can be exploited for isomer-specific HPLC retention time differentiation or differential extraction protocols in environmental sample preparation [2].

Analytical chemistry Chromatography Environmental monitoring

Nitroreductase-Dependent Activation Mechanism

Grummt et al. (2006) demonstrated that the mutagenic activity of aminonitrobenzyl alcohols—including 2-A-4,6-DNBAlc—is dependent on bacterial nitroreductase activity for full expression [1]. In the nitroreductase-deficient strain TA98NR, mutagenic responses were lower than in the parental TA98 strain, confirming that nitroreduction by bacterial enzymes contributes to the genotoxic activation of these compounds [1]. This contrasts with 2,4-dinitrobenzoic acid (2,4-DNBA), which showed no reduction in response in TA98NR, indicating a different activation mechanism independent of bacterial nitroreductase [1]. Furthermore, the benzyl alcohols (including both aminonitrobenzyl alcohol isomers) were distinct from the benzoic acid analogs in that they were negative in chromosomal aberration tests with V79 Chinese hamster fibroblasts, whereas 2,4-DNBA produced a marginally positive response in the same assay [1]. This pattern suggests that the benzyl alcohol functional group reduces clastogenic potential in mammalian cells compared to the carboxylic acid moiety, even while retaining bacterial mutagenicity [1].

Bioremediation Nitroreductase Risk assessment

Applications of 2-Amino-4,6-dinitrobenzyl alcohol


Environmental Monitoring Reference Standard

Given its detection in groundwater near munitions facilities and its characterized mutagenicity profile, 2-A-4,6-DNBAlc serves as an essential certified reference standard for LC-MS/MS and GC-MS environmental monitoring programs targeting nitroaromatic explosives transformation products [1]. Its boiling point of 488.4°C—~36°C higher than the 4-amino isomer—enables chromatographic separation and isomer-specific quantification, which is critical because the two positional isomers have distinct mutagenic potencies and enzyme-activation dependencies [2]. Environmental analytical laboratories procuring this compound as a neat reference standard can achieve unambiguous peak assignment in complex groundwater extracts, avoiding false-positive or false-negative identifications that would result from reliance on the 4-amino isomer or non-aminated benzyl alcohol surrogates [1].

Dioxygenase Engineering Product Standard

In enzyme engineering studies of Rieske non-heme iron dioxygenases, 2-A-4,6-DNBAlc is the primary oxidation product of 2A46DNT by NDO variant F350T (and F350T/G407S), while wild-type NDO shows no detectable activity on this substrate [1]. Laboratories conducting saturation mutagenesis or directed evolution of nitroarene dioxygenases require authentic 2-A-4,6-DNBAlc as an HPLC-MS retention time and molecular mass standard (m/z expected for C₇H₇N₃O₅) to confirm product identity during variant library screening [1]. The orthogonal enzyme specificity—F350T produces the 2-amino isomer, L225R produces the 4-amino isomer—means that procurement of the correct isomer is mandatory for accurate enzyme-activity quantification and cannot be substituted [1].

TA98-Specific Mutagenicity Positive Control

The established genotoxicity profile of 2-A-4,6-DNBAlc—positive in TA98, negative in TA100, and showing reduced activity in nitroreductase-deficient TA98NR—positions this compound as a mechanistic probe for laboratories studying structure-activity relationships in nitroaromatic mutagenicity [1]. Its TA98-selective, direct-acting (S9-independent) mutagenicity at approximately 50–400 revertants/μmol makes it useful as a class-representative positive control when evaluating the nitroreductase dependence of novel nitroaromatic compounds or when calibrating Ames test protocols for environmental sample screening [1]. The compound's inactivity in mammalian chromosomal aberration assays further allows it to serve as a negative control comparator for mammalian clastogenicity endpoints when contrasted with carboxylic acid analogs such as 2,4-DNBA, which are marginally positive in V79 cells [1].

Bioremediation Metabolite Identification Substrate

For environmental microbiology groups characterizing the catabolic pathways of DNT- and TNT-degrading bacteria, 2-A-4,6-DNBAlc represents a chemically defined transformation product of the priority pollutant 2-amino-4,6-dinitrotoluene [1]. Its availability as a pure compound enables spike-and-recovery experiments in soil or groundwater microcosms to track biotic and abiotic degradation kinetics, as well as to verify metabolite identity during LC-MS analysis of culture supernatants from engineered dioxygenase-expressing strains [1]. The orthogonal production pathway (requiring F350T variant activity) compared to the 4-amino isomer (requiring L225R activity) makes this compound particularly valuable for assessing the regiospecificity of novel dioxygenase variants in consortia designed for mixed nitroaromatic waste degradation [1].

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